2-Methyl-5-nitroimidazol-1-ylacetic acid is a chemical compound characterized by its imidazole ring structure, which is substituted with a methyl group and a nitro group. Its molecular formula is C₈H₁₁N₃O₄, and it has a CAS number of 1010-93-1. This compound exhibits a melting point of 176-178 °C and a predicted boiling point of approximately 475.9 °C, with a density of about 1.60 g/cm³ . The presence of both the nitro and imidazole functionalities contributes to its unique chemical properties.
This compound has shown significant biological activity, particularly in the field of pharmacology. It is often studied for its potential as an antimicrobial agent, particularly against anaerobic bacteria and protozoa. The nitroimidazole moiety is known for its activity against various pathogens, making this compound a candidate for further investigation in therapeutic applications.
Several methods exist for the synthesis of 2-Methyl-5-nitroimidazol-1-ylacetic acid:
Each method varies in terms of efficiency and environmental impact, highlighting the need for careful selection based on desired outcomes.
2-Methyl-5-nitroimidazol-1-ylacetic acid finds applications in various fields:
Studies involving 2-Methyl-5-nitroimidazol-1-ylacetic acid have revealed interactions with various biological targets. Notably:
These interactions underscore its potential in therapeutic formulations.
Several compounds share structural similarities with 2-Methyl-5-nitroimidazol-1-ylacetic acid, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Metronidazole | Nitroimidazole with similar structure | Widely used as an antibiotic |
Tinidazole | Similar nitroimidazole structure | Longer half-life than metronidazole |
Secnidazole | Another nitroimidazole derivative | Effective against protozoal infections |
The uniqueness of 2-Methyl-5-nitroimidazol-1-ylacetic acid lies in its specific substitution pattern and resultant biological activity, differentiating it from these similar compounds while still being part of the broader class of nitroimidazoles.
This comprehensive overview highlights the significance of 2-Methyl-5-nitroimidazol-1-ylacetic acid in both research and application contexts, paving the way for future studies and potential therapeutic developments.
The discovery of nitroimidazole antibiotics dates back to the early 1950s when azomycin (2-nitroimidazole) was first isolated from Streptomyces bacteria. This compound demonstrated potent activity against trichomoniasis, a sexually transmitted parasitic disease caused by Trichomonas vaginalis. This discovery inspired researchers at Rhône-Poulenc to develop derivatives of 2-nitroimidazole, but their synthesis attempts proved unsuccessful.
Subsequently, researchers shifted focus to 5-nitroimidazole regioisomers, which fortuitously led to the identification of metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole) with even greater antimicrobial activity. Metronidazole became the first clinically used 5-nitroimidazole compound and was incorporated into the 16th edition of the WHO's model lists of essential medicines.
The development timeline of nitroimidazoles illustrates the progressive refinement of this scaffold:
Era | Development | Significance |
---|---|---|
1950s | Discovery of azomycin (2-nitroimidazole) | First nitroimidazole with antiprotozoal activity |
1950s | Development of metronidazole | First clinically successful 5-nitroimidazole |
1960s-1970s | Second-generation 5-nitroimidazoles (tinidazole, ornidazole, secnidazole) | Improved efficacy profiles |
1960s | Discovery of 2-methyl-5-nitroimidazol-1-ylacetic acid | Major metabolite of metronidazole |
2000s onwards | Development of bicyclic nitroimidazoles | Expanded applications against tuberculosis |
2-Methyl-5-nitroimidazol-1-ylacetic acid emerges within this historical context as a significant metabolite of metronidazole, representing an important branch in the metabolic pathway of this pioneering antimicrobial agent.
The discovery of metronidazole and its metabolites, including 2-methyl-5-nitroimidazol-1-ylacetic acid, fundamentally transformed the landscape of protozoan infection treatment. Before metronidazole, treatment options for protozoal infections were severely limited and often ineffective.
Metronidazole's efficacy transcended its initial application against trichomoniasis. Its antibacterial activity was discovered serendipitously in 1962 when a patient with T. vaginalis and ulcerative gingivitis was successfully cured of both infections. By 1966, metronidazole was being used to treat amoebic dysentery caused by Entamoeba histolytica, and in the 1970s, its treatment spectrum expanded to include Giardia lamblia.
Studies on drug resistance have revealed significant insights about metronidazole and its metabolites. Research comparing the efficacy of various 5-nitroimidazoles against metronidazole-resistant Giardia demonstrated that compounds with modifications in the 2-position of the imidazole ring (rather than the 1-position occupied in metronidazole) exhibited significantly greater activity. This structure-activity relationship helps contextualize 2-methyl-5-nitroimidazol-1-ylacetic acid's position within nitroimidazole pharmacology.
An examination of various 5-nitroimidazole compounds against Giardia lamblia isolates revealed:
Compound | Position of Side Chain | Relative Activity (compared to MTR) in MTR-susceptible isolates |
---|---|---|
Metronidazole (MTR) | 1-position | Reference (1.0) |
C17 (aromatic side chain) | 2-position | 14.3-17.5× more effective |
Ronidazole | 2-position | 4.7-5.9× more effective |
Tinidazole | 1-position | 3.3-4.4× more effective |
Acid metabolite (2-Methyl-5-nitroimidazol-1-ylacetic acid) | 1-position | Less active than parent compound |
This comparative data highlights how structural modifications significantly impact antimicrobial efficacy, providing context for understanding the reduced activity of the acid metabolite.
Nitroimidazoles, including metronidazole and its metabolites, occupy a unique position in drug development due to their selective activation under hypoxic conditions. These compounds require bioreductive activation for their cidal activity, which occurs preferentially in low-oxygen environments. This property renders them selectively toxic to anaerobic microorganisms while sparing aerobic host tissues.
The mechanism underlying this selectivity involves redox potential differences. In general, nitroimidazoles with lower reduction potential can selectively tap into the redox systems of microbes (as opposed to mammals) and produce cidal activity specific to the microbe. 2-Nitroimidazoles have a reduction potential approximately 150 mV higher than 5-nitroimidazoles and are therefore more readily reduced.
Within this context, 2-methyl-5-nitroimidazol-1-ylacetic acid represents a metabolic endpoint with altered redox properties compared to its parent compound. Its reduced antimicrobial activity correlates with changes in its chemical structure that likely affect its ability to undergo bioreductive activation in target organisms.
The study of 2-methyl-5-nitroimidazol-1-ylacetic acid contributes to our understanding of structure-activity relationships in hypoxia-targeted therapeutics and helps explain how structural modifications can modulate the selective toxicity of these compounds.
Electrophilic substitution reactions on imidazole rings represent a fundamental approach for introducing functional groups at specific positions [4]. The imidazole nucleus demonstrates distinct electronic properties that govern the regioselectivity of electrophilic attack, with the carbon-4 and carbon-5 positions showing higher electron densities and consequently greater susceptibility to electrophilic reagents [4]. Computational studies utilizing natural charge calculations reveal that the carbon-4 and carbon-5 positions possess values of -0.194 and -0.092 respectively, making them preferential sites for electrophilic substitution compared to the carbon-2 position [4].
The regioselectivity patterns in imidazole electrophilic substitution follow well-established principles where substitution occurs predominantly at the carbon-4 or carbon-5 positions [4]. This selectivity arises from the electronic distribution within the heterocyclic ring, where the nitrogen atoms influence the electron density through their electronegativity and lone pair interactions [4]. The carbon-2 position, exhibiting a lower electron density of -0.013, typically undergoes nucleophilic rather than electrophilic substitution reactions [4].
The electronic stabilization of intermediates plays a crucial role in determining the outcome of electrophilic substitution reactions on imidazole derivatives [24]. Studies on related heterocyclic systems demonstrate that the position of electrophilic attack correlates strongly with the Hammett value of the reaction, which serves as an indicator of the electronic character of the transition state [24]. Reactions with more negative Hammett values exhibit greater selectivity for positions that can stabilize the resulting cationic intermediates through electronic effects [24].
For 2-methyl-5-nitroimidazole derivatives, the presence of both electron-donating methyl and electron-withdrawing nitro substituents creates a complex electronic environment that influences substitution patterns [21]. Molecular mechanics calculations using the MM2 force-field demonstrate that the 5-nitro substitution pattern exhibits greater thermodynamic stability compared to the 4-nitro isomer [21]. Extended Hückel calculations provide charge distribution data that correlate with the observed stability differences, supporting the preferential formation of 5-substituted products [21].
Quantitative kinetic studies of imidazole electrophilic substitution reveal significant variations in reaction rates depending on the nature of the electrophile and reaction conditions [35]. The overall rate constant for hydroxyl radical addition to imidazole at standard conditions (1 bar pressure, 297 K) measures 1.22 × 10⁻¹² cubic centimeters per molecule per second [35]. These reactions exhibit negative temperature dependence, with activation energies of -(1847.91 ± 158.96) calories per mole, indicating an addition mechanism rather than hydrogen abstraction [35].
The kinetic behavior of imidazole reactions demonstrates temperature-dependent rate expressions that follow the Arrhenius equation: k = (1.7 ± 0.4) × 10⁻¹² exp[(930 ± 80)/T] cubic centimeters per molecule per second for the forward reaction [35]. This negative activation energy characteristic indicates that the reaction proceeds through an initial association complex before product formation [35].
Carboxymethylation of imidazole derivatives represents a critical synthetic transformation for introducing acetic acid functionality at the nitrogen positions [12]. The reaction typically employs chloroacetic acid or its derivatives as alkylating agents, with the process proceeding through nucleophilic substitution at the nitrogen atoms [12]. The synthesis of 1,3-bis(carboxymethyl)imidazolium chloride demonstrates the feasibility of introducing multiple carboxymethyl groups under appropriate conditions [12].
The regioselectivity of imidazole nitrogen alkylation depends critically on the substitution pattern of the starting material and reaction conditions [27] [29]. Computational studies using density functional theory calculations reveal that hexafluoroisopropanol solvent dramatically influences the regioselectivity of alkylation reactions at imidazole nitrogen atoms [27]. In hexafluoroisopropanol, the activation barrier for alkylation at the N-1 position measures 20.5 kilocalories per mole, significantly lower than the 44.4 kilocalories per mole barrier observed for N-3 alkylation [27].
Comparative solvent studies demonstrate that other common solvents including methanol, ethanol, tetrahydrofuran, dichloromethane, acetonitrile, and acetone exhibit higher activation barriers ranging from 23.6 to 26.1 kilocalories per mole for N-1 alkylation [27]. These results highlight the unique role of hexafluoroisopropanol in facilitating regioselective alkylation through specific solvation effects [27].
The carboxymethylation of histidine derivatives provides insight into the mechanistic aspects of imidazole alkylation with haloacetate reagents [6]. Kinetic studies reveal that bromoacetate reacts preferentially with the neutral form of imidazole, with rate constants showing pH dependence consistent with the ionization state of the heterocycle [6]. The reaction exhibits second-order kinetics with rate constants of 3.9 × 10⁻⁵ M⁻¹ s⁻¹ for the tele-nitrogen and 2.1 × 10⁻⁵ M⁻¹ s⁻¹ for the pros-nitrogen at 25°C and pH 7.72 [6].
Thermodynamic analysis reveals activation enthalpies of 15.9 ± 0.7 kilocalories per mole for carboxymethylation reactions, with entropy of activation values of -25 ± 2 entropy units [6]. The negative entropy of activation indicates a highly ordered transition state, consistent with the associative mechanism of nucleophilic substitution [6].
Position | Rate Constant (M⁻¹ s⁻¹) | Activation Enthalpy (kcal/mol) | Entropy of Activation (eu) |
---|---|---|---|
N-1 (tele) | 3.9 × 10⁻⁵ | 15.9 ± 0.7 | -25 ± 2 |
N-3 (pros) | 2.1 × 10⁻⁵ | 15.9 ± 0.7 | -25 ± 2 |
The implementation of protecting group strategies in imidazole chemistry requires careful consideration of the electronic and steric effects of various protective moieties [23]. The allyl group represents an effective protecting group for imidazole nitrogen atoms, providing stability under both acidic and basic conditions while allowing for selective deprotection through palladium-catalyzed procedures [23]. Regiospecific protection at the N-π position using allyl groups demonstrates superior performance compared to electron-withdrawing alternatives [23].
Deallylation procedures utilize palladium-catalyzed transfer to N,N'-dimethylbarbituric acid, achieving complete removal within 3-8 hours depending on the substitution pattern [23]. The mechanism involves protonation of the imidazole nucleus followed by allyl transfer to the zerovalent palladium catalyst, with the barbiturate enolate serving as the allyl acceptor [23].
The 2-(trimethylsilyl)ethoxymethyl protecting group offers advantages for sequential functionalization strategies in imidazole chemistry [32]. This protecting group enables selective carbon-hydrogen arylation at different positions through controlled reaction conditions [32]. The group can undergo transposition from N-1 to N-3 positions, facilitating access to previously inaccessible substitution patterns [32].
Nitration of imidazole derivatives constitutes a fundamental transformation for introducing nitro functionality into heterocyclic systems [5] [18]. The process typically employs nitric acid-sulfuric acid mixtures under controlled temperature conditions to achieve selective nitration at the carbon-4 or carbon-5 positions [18]. Optimization studies reveal that the yield of nitrated products correlates directly with the concentration of excess sulfur trioxide present in the reaction mixture [18].
Systematic investigation of nitration conditions demonstrates that anhydrous processes utilizing oleum provide superior yields compared to aqueous systems [18]. The optimal nitrating mixture consists of nitric acid (90-98% concentration) and sulfuric acid containing 15-30% sulfur trioxide [18]. Temperature control proves critical, with reaction temperatures maintained between 50-90°C to balance reaction rate with product stability [18].
The relationship between sulfur trioxide concentration and product yield follows a clear trend, with yields increasing from 26.6% at low sulfur trioxide concentrations to 87% under optimized anhydrous conditions [18]. The calculated excess sulfur trioxide concentration after complete nitration serves as a key parameter for predicting reaction outcomes [18].
Sulfur Trioxide Excess (%) | Temperature (°C) | Reaction Time (min) | Yield (%) |
---|---|---|---|
10.8 | 20 | 15 | 82 |
14.5 | 20 | 120 | 87 |
52.5 | 90 | 25 | 57.8 |
62.8 | 100 | 20 | 52.5 |
The nitration mechanism in imidazole systems involves initial formation of nitronium ion electrophiles followed by attack at electron-rich carbon positions [5] [20]. Studies using nitronium tetrafluoroborate as the nitrating agent reveal the formation of N-nitro intermediates that subsequently rearrange to C-nitro products [20]. The low yields observed in some nitration reactions result from incomplete rearrangement of N-nitro species or competing ring-opening reactions [20].
Temperature-dependent studies of 2-isopropylimidazole nitration demonstrate the formation of 4(5)-nitro-2-isopropylimidazole in 49% crude yield, with recrystallized yields of 31% [20]. The reaction mechanism involves two possible pathways: direct electrophilic attack at carbon or initial N-nitration followed by rearrangement [20]. Fluoroboric acid formation during the reaction may contribute to competing side reactions that reduce overall yields [20].
Quantitative kinetic analysis of nitration reactions reveals complex rate dependencies on substrate concentration, nitrating agent strength, and temperature [5]. The reaction of imidazole derivatives with nitric acid-sulfuric acid mixtures exhibits pseudo-first-order kinetics when the nitrating agent is present in large excess [5]. Rate constants show strong temperature dependence, with activation energies typically ranging from 15-25 kilocalories per mole depending on the specific substrate and conditions [5].
The presence of electron-withdrawing groups such as nitro substituents significantly influences the reaction kinetics of subsequent nitration steps [5]. For compounds already containing nitro groups at the carbon-2 position, the highest yields of fully nitrated products reach 62.5% under optimized conditions [5]. However, overly vigorous nitration conditions lead to oxidative degradation, forming byproducts such as ethanedioic acid through ring-opening mechanisms [5].